molecular formula C9H10INO B13691208 N-(2-Iodo-5-methylphenyl)acetamide CAS No. 52164-28-0

N-(2-Iodo-5-methylphenyl)acetamide

Cat. No.: B13691208
CAS No.: 52164-28-0
M. Wt: 275.09 g/mol
InChI Key: ZZVCJIIDQSRZJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Iodo-5-methylphenyl)acetamide: is an organic compound with the molecular formula C9H10INO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-iodo-5-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Iodo-5-methylphenyl)acetamide typically involves the iodination of 2-methylacetanilide. The reaction is carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions include maintaining a temperature range of 0-25°C and using a solvent like acetic acid or chloroform .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(2-Iodo-5-methylphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology: In biological research, this compound is used to study the effects of iodinated aromatic compounds on biological systems. It is also employed in the synthesis of radiolabeled compounds for imaging and diagnostic purposes .

Medicine: Its derivatives are investigated for their antimicrobial, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of N-(2-Iodo-5-methylphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The iodine atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

    Iodoacetamide: Similar in structure but lacks the methyl group on the phenyl ring.

    Chloroacetamide: Contains a chlorine atom instead of iodine.

    Bromoacetamide: Contains a bromine atom instead of iodine.

Uniqueness: N-(2-Iodo-5-methylphenyl)acetamide is unique due to the presence of both iodine and a methyl group on the phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

CAS No.

52164-28-0

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

N-(2-iodo-5-methylphenyl)acetamide

InChI

InChI=1S/C9H10INO/c1-6-3-4-8(10)9(5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12)

InChI Key

ZZVCJIIDQSRZJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)I)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.